molecular formula C21H17FN2OS B11181553 4-Benzyl-N-[(3-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide

4-Benzyl-N-[(3-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide

Cat. No.: B11181553
M. Wt: 364.4 g/mol
InChI Key: JGMUPNRQMFQEMP-UHFFFAOYSA-N
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Description

4-Benzyl-N-[(3-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrroles. This compound is characterized by its unique structure, which includes a thieno[3,2-B]pyrrole core, a benzyl group, and a fluorophenylmethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-[(3-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[3,2-B]pyrrole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the Fluorophenylmethyl Group: This can be done through a nucleophilic substitution reaction using a fluorophenylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-[(3-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Benzyl-N-[(3-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-N-[(3-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-N-[(4-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide
  • 4-Benzyl-N-[(3-chlorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide
  • 4-Benzyl-N-[(3-bromophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide

Uniqueness

4-Benzyl-N-[(3-fluorophenyl)methyl]-4H-thieno[3,2-B]pyrrole-5-carboxamide is unique due to the presence of the fluorophenylmethyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C21H17FN2OS

Molecular Weight

364.4 g/mol

IUPAC Name

4-benzyl-N-[(3-fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C21H17FN2OS/c22-17-8-4-7-16(11-17)13-23-21(25)19-12-20-18(9-10-26-20)24(19)14-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,25)

InChI Key

JGMUPNRQMFQEMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)NCC4=CC(=CC=C4)F)SC=C3

Origin of Product

United States

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